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Compound of Interest

Compound Name: Methyl ganoderate C6

Cat. No.: B12435806 Get Quote

Disclaimer: Scientific literature with specific experimental data on the biological activity of

Methyl ganoderate C6 (CAS: 105742-81-2) is limited. This guide synthesizes available

information on closely related Ganoderma triterpenoids to provide a comprehensive overview

of its expected biological activities and potential mechanisms of action for research and drug

development professionals.

Introduction to Methyl Ganoderate C6
Methyl ganoderate C6 is a highly oxygenated lanostane-type triterpenoid isolated from the

medicinal mushroom Ganoderma lucidum.[1] Triterpenoids from Ganoderma species are a

major class of bioactive compounds responsible for a wide range of pharmacological effects,

including anti-inflammatory, anti-cancer, antioxidant, and neuroprotective activities.[2][3] Methyl
ganoderate C6, as a member of this family, is of significant interest for its potential therapeutic

applications. This document provides a technical overview of its putative biological activities

based on the current understanding of Ganoderma triterpenoids.
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Property Value Reference

CAS Number 105742-81-2 [1][4]

Molecular Formula C31H44O8

Molecular Weight 544.68 g/mol

Source Ganoderma lucidum

Class Triterpenoid

Potential Biological Activities and Quantitative Data
While specific quantitative data for Methyl ganoderate C6 is not readily available in the

reviewed literature, the activities of other closely related ganoderic acids and methyl

ganoderates provide valuable insights into its potential efficacy.

Anti-inflammatory Activity
Ganoderma triterpenoids are well-documented for their anti-inflammatory properties, primarily

through the inhibition of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Ganoderma Triterpenoids
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Compound Assay Cell Line Effect
IC50 /
Inhibition

Reference

Ganoderic

Acid C

TNF-α

production
Macrophages Inhibition

IC50 = 24.5

µg/mL

Ganoderic

Acid DM
5α-reductase - Inhibition

IC50 = 10.6

µM

Ganoluciduon

e B

Nitric Oxide

Production
- Inhibition

45.5%

inhibition at

12.5 µM

Ganoderman

ontriol

Nitric Oxide

Production
RAW 264.7 Inhibition

88.2%

inhibition at

50 µM

Lucidimol A
Nitric Oxide

Production
RAW 264.7 Inhibition

86.5%

inhibition at

50 µM

Anticancer Activity
The anticancer effects of Ganoderma triterpenoids are attributed to their ability to induce cell

cycle arrest, apoptosis, and inhibit tumor growth and metastasis.

Table 3: Anticancer Activity of Selected Ganoderma Triterpenoids

Compound Cell Line Effect IC50 Reference

Ganoderic Acid I Hep G2 Cytotoxicity 0.26 mg/mL

Ganoderic Acid I HeLa Cytotoxicity 0.33 mg/mL

Ganoderic Acid I Caco-2 Cytotoxicity 0.39 mg/mL

Ganoderic Acid

DM

Prostate Cancer

Cells

Inhibition of

proliferation and

bone metastases

-
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Neuroprotective Activity
Certain Ganoderma triterpenoids have demonstrated neuroprotective effects, suggesting a

potential role in mitigating neurodegenerative diseases.

Table 4: Neuroprotective Activity of a Related Methyl Ganoderate

Compound Cell Line Stressor Effect Reference

Methyl

ganoderate G1
SH-SY5Y H2O2, Aβ

Potent

neuroprotective

activity

Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to

evaluate the biological activity of Methyl ganoderate C6.

Anti-inflammatory Activity Assessment
The RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation

studies.

Cell Line: RAW 264.7 (ATCC)

Media: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with

10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

To determine the cytotoxic concentration of Methyl ganoderate C6.

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for

24 hours.

Treat the cells with various concentrations of Methyl ganoderate C6 (e.g., 1, 5, 10, 25, 50,

100 µM) for 24 hours.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

To measure the inhibitory effect on NO production.

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

Pre-treat cells with non-toxic concentrations of Methyl ganoderate C6 for 1 hour.

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce

inflammation.

Collect 100 µL of the cell culture supernatant.

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid

and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

Incubate for 10 minutes at room temperature.

Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to determine the

nitrite concentration.

To determine the effect on the protein expression of key inflammatory enzymes.

Seed RAW 264.7 cells in 6-well plates.

Pre-treat with Methyl ganoderate C6, followed by LPS stimulation for 18-24 hours.

Lyse the cells and determine the protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST.

Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or

α-tubulin) overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibodies.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity Assessment
Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver

cancer, Caco-2 - colorectal cancer) and a non-cancerous control cell line.

Media and Conditions: As recommended by the cell line provider (e.g., ATCC).

As described in section 3.1.2, but using cancer cell lines.

To quantify the induction of apoptosis.

Treat cancer cells with Methyl ganoderate C6 for 24-48 hours.

Harvest the cells and wash with cold PBS.

Resuspend the cells in Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

Analyze the cells by flow cytometry.

Neuroprotective Activity Assessment
Cell Line: SH-SY5Y (human neuroblastoma cell line), a common model for

neurodegenerative disease research.

Media: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Seed SH-SY5Y cells in 96-well plates.

Pre-treat the cells with various concentrations of Methyl ganoderate C6 for 1-2 hours.

Induce neurotoxicity by adding a stressor such as hydrogen peroxide (H2O2) or amyloid-

beta (Aβ) peptide for 24 hours.
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Assess cell viability using the MTT assay as described in section 3.1.2.

Signaling Pathways and Mechanisms of Action
The biological activities of Ganoderma triterpenoids are often mediated through the modulation

of key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK

pathways. It is hypothesized that Methyl ganoderate C6 exerts its effects through similar

mechanisms.

Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to

the transcription of pro-inflammatory genes, including those for iNOS and COX-2. Ganoderma

triterpenoids are known to inhibit this pathway.
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Caption: Hypothesized inhibition of the NF-κB pathway by Methyl ganoderate C6.
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Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is also

crucial in regulating inflammation and cell proliferation. Inhibition of this pathway is another

mechanism by which Ganoderma triterpenoids exert their anti-inflammatory and anticancer

effects.
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Caption: Hypothesized modulation of the MAPK pathway by Methyl ganoderate C6.
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Conclusion and Future Directions
Methyl ganoderate C6, a triterpenoid from Ganoderma lucidum, represents a promising

candidate for further investigation as a therapeutic agent. Based on the activities of structurally

similar compounds, it is likely to possess significant anti-inflammatory, anticancer, and

neuroprotective properties. The hypothesized mechanisms of action involve the inhibition of the

NF-κB and MAPK signaling pathways.

Future research should focus on isolating or synthesizing sufficient quantities of pure Methyl
ganoderate C6 to perform comprehensive in vitro and in vivo studies. This will enable the

determination of its specific biological activities, quantification of its potency (e.g., IC50 values),

and elucidation of its precise molecular mechanisms. Such studies are essential to validate its

potential for development into a novel therapeutic for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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